molecular formula C14H18N2O5 B1676872 Musk ketone CAS No. 81-14-1

Musk ketone

Cat. No. B1676872
CAS RN: 81-14-1
M. Wt: 294.3 g/mol
InChI Key: WXCMHFPAUCOJIG-UHFFFAOYSA-N
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Description

Musk ketone is a fragrant natural compound produced by several animals and a few plant species . It is a light yellow crystalline solid with a musk-like, powdery animal odor . It is used in the perfume industry as a fixative because it stabilizes the volatility and improves the tenacity of perfume aromas .


Synthesis Analysis

Musk ketone was first synthesized in 1888 by German chemist Albert Baur while he was trying to find a better way to produce the explosive TNT . The synthesis of musk ketone involves a series of reactions including Eschenmoser–Tanabe fragmentation, enyne metathesis, and Diels–Alder reaction .


Molecular Structure Analysis

The molecular formula of musk ketone is C14H18N2O5 . It is an aromatic ketone and its structure includes a six-membered ring .


Chemical Reactions Analysis

Ketones, including musk ketone, are reactive with many acids and bases, liberating heat and flammable gases . They react with reducing agents such as hydrides, alkali metals, and nitrides to produce flammable gas (H2) and heat .


Physical And Chemical Properties Analysis

Musk ketone is a light yellow crystalline solid . It is insoluble in water . Its molecular weight is 294.30 g/mol .

Scientific Research Applications

Musk Ketone: A Comprehensive Analysis of Scientific Research Applications

Medicine Anti-inflammatory and Neuroprotective Effects: Musk ketone has been identified as a major medicinal active ingredient in natural musk, with studies highlighting its potent anti-inflammatory and neuroprotective effects. It has also shown promise in anti-cancer research, particularly in inducing growth repression and apoptosis in cancer cells .

Perfumery Fixative and Aroma Enhancer: Since its accidental discovery in 1888, musk ketone has been extensively used in the perfume industry as a fixative to stabilize volatility and improve the tenacity of perfume aromas. It is particularly favored for its powdery effect and compatibility with white flower accords .

Mechanism of Action

Target of Action

Musk ketone, a synthetic musk, has been found to have anti-cancer properties . It has been shown to induce growth repression and apoptosis in various types of cancer cells . The primary targets of musk ketone are cancer cells, particularly those originating from epithelial cells .

Mode of Action

Musk ketone interacts with its targets by inducing growth repression and apoptosis . This means it inhibits the proliferation of cancer cells and triggers programmed cell death . It has been suggested that musk ketone can up-regulate IL-24 (interleukin family) and DDIT3 (MAPK signaling pathway) in lung cancer cells .

Biochemical Pathways

Musk ketone affects numerous biochemical pathways. The differentially expressed genes in lung cancer cells after musk ketone treatment were involved in many signaling pathways . Among these pathways, apoptosis-related pathways included the interleukin family, tumor necrosis factor family, and MAPK signaling pathway .

Pharmacokinetics

It is known that musk ketone is a lipophilic compound , which suggests it may have good absorption and distribution characteristics

Result of Action

The result of musk ketone’s action is the growth repression and apoptosis of cancer cells . This leads to a decrease in the number of cancer cells and potentially the size of tumors . .

Action Environment

The action of musk ketone can be influenced by environmental factors. For example, it has been found that musk ketone can reduce the body weight of spawning females and reduce the number of eggs/female/day in zebrafish . Additionally, concerns about fragrance ingredients entering the environment have prompted regulatory agencies to require cosmetics manufacturers to disclose the constituents of their products, including musk ketone .

Safety and Hazards

Musk ketone is highly flammable . It is harmful if swallowed, in contact with skin, or if inhaled . It is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects .

Future Directions

Concerns about fragrance ingredients entering the environment have prompted regulatory agencies to require cosmetics manufacturers to disclose the constituents of their products . There are also ongoing studies investigating the potential therapeutic effects of musk ketone in treating cancer .

properties

IUPAC Name

1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-7-10(9(3)17)8(2)13(16(20)21)11(14(4,5)6)12(7)15(18)19/h1-6H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

WXCMHFPAUCOJIG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)C(=O)C
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Molecular Formula

C14H18N2O5
Record name MUSK KETONE
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DSSTOX Substance ID

DTXSID6025690
Record name Musk ketone
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Molecular Weight

294.30 g/mol
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Physical Description

Musk ketone is a light yellow crystalline solid. Insoluble in water. (NTP, 1992), Liquid, Solid
Record name MUSK KETONE
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Record name Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitrophenyl]-
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Flash Point

>168 °C (>334 °F) - closed cup
Record name Musk ketone
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Solubility

Insoluble (<1 mg/ml at 68.0 °F) (NTP, 1992), In water, 0.46 mg/L at 25 °C, Very soluble in chloroform, 0.00046 mg/mL
Record name MUSK KETONE
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Density

Relative density: 0.73 g/cu cm
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Vapor Pressure

3.00X10-7 mm Hg at 25 °C
Record name Musk ketone
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Product Name

Musk ketone

Color/Form

Yellow crystals

CAS RN

81-14-1
Record name MUSK KETONE
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Melting Point

274.1 to 277.7 °F (NTP, 1992), 135.5 °C, 135.5 - 136 °C
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Record name Musk ketone
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Record name 4'-tert-Butyl-2',6'-dimethyl-3',5'-dinitroacetophenone
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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